N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
Descripción
This compound features a pyridazine core substituted with a thioether-linked 3-fluorobenzamide group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety. While specific biological data are unavailable in the provided evidence, structural analogs (e.g., pesticidal benzamides in ) suggest possible applications in agrochemical or medicinal chemistry .
Propiedades
IUPAC Name |
N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c22-14-3-1-2-13(10-14)21(28)24-18-6-7-20(26-25-18)31-12-19(27)23-15-4-5-16-17(11-15)30-9-8-29-16/h1-7,10-11H,8-9,12H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXFKTIINSCYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as sulfonamides, are known to inhibit proteases, carbonic anhydrase, caspase, and COX-2. These targets play crucial roles in various biological processes, including inflammation, apoptosis, and cellular homeostasis.
Mode of Action
Based on its structural similarity to other sulfonamides, it can be hypothesized that it may act by inhibiting key enzymes in the target organisms. For instance, sulfonamides are known to block the folate synthetase enzyme in bacteria, impeding folic acid synthesis and inhibiting bacterial growth and multiplication.
Biochemical Pathways
For example, some sulfonamides have been found to inhibit the carbonic anhydrase enzyme, which plays a role in many physiological disorders including epilepsy and osteoporosis.
Pharmacokinetics
It is known that peroral sulfonamides are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces.
Actividad Biológica
N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and therapeutic implications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide involves multiple steps starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. The key steps include:
- Formation of the Amine : The initial reaction typically involves 2,3-dihydrobenzo[b][1,4]dioxin with appropriate reagents to form the amino derivative.
- Thioether Formation : The introduction of thioether linkages is achieved through reactions with thiol compounds.
- Pyridazine and Benzamide Formation : Subsequent reactions lead to the formation of the pyridazine ring and the final benzamide structure.
Enzyme Inhibition
Recent studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit inhibitory activity against various enzymes relevant to metabolic disorders:
- α-glucosidase Inhibition : Compounds similar to N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide have been tested for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management .
- Acetylcholinesterase Inhibition : There is also evidence suggesting that these compounds may act as acetylcholinesterase inhibitors, which could have implications for neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that modifications in the benzamide moiety can enhance cytotoxicity against various cancer cell lines. Preliminary data show that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Diabetes Management : A study evaluating a series of 2,3-dihydrobenzo[b][1,4]dioxin derivatives demonstrated significant reductions in blood glucose levels in diabetic models, suggesting potential for use in Type 2 Diabetes Mellitus (T2DM) treatment .
- Neuroprotection : Another investigation focused on neuroprotective effects observed in models of Alzheimer's disease. Compounds exhibiting acetylcholinesterase inhibition were shown to improve cognitive function in treated animals .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Effect |
|---|---|---|---|
| Compound A | α-glucosidase | 12.5 | Inhibitor |
| Compound B | Acetylcholinesterase | 8.0 | Inhibitor |
| Compound C | CDK4/6 | 15.0 | Anticancer |
Table 2: Summary of Case Studies
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Diabetes Management | Diabetic Rats | Significant reduction in blood glucose levels |
| Neuroprotection | Alzheimer's Mouse Model | Improved cognitive function observed |
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Pyridazine vs.
- Substituent Effects : The 3-fluoro group in the target compound may enhance electronegativity compared to 2,6-difluoro substitutions in diflubenzuron, impacting dipole interactions and solubility .
- Dioxin vs.
Spectral and Physicochemical Comparisons
NMR Analysis (Referencing ):
In related pyridazine derivatives (e.g., compounds 1 and 7 in ), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, indicating substituent-induced electronic perturbations. For the target compound, analogous shifts would likely localize to the fluorobenzamide and dioxin moieties, with the thioether bridge modulating electron delocalization .
Functional Group Impact:
- Thioether Linkage : Unlike sulfonamide () or urea () linkages, the thioether in the target compound may confer reduced polarity and increased membrane permeability.
- Fluorine Atom: The 3-fluoro substitution on the benzamide could improve metabolic stability compared to non-fluorinated analogs (e.g., ’s thiophene derivative) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
